molecular formula C22H31ClO B11828110 (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride

Cat. No.: B11828110
M. Wt: 346.9 g/mol
InChI Key: QUABXVPAILNJRV-KUBAVDMBSA-N
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Description

(4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl chloride (hereafter referred to as DHA-Cl) is the acyl chloride derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. DHA-Cl is characterized by six cis double bonds at positions 4, 7, 10, 13, 16, and 19, and a reactive chloride group at the carbonyl terminus. This compound serves as a critical synthetic intermediate for conjugating DHA to other molecules, such as drugs, lipids, or antioxidants, via nucleophilic acyl substitution reactions .

Properties

Molecular Formula

C22H31ClO

Molecular Weight

346.9 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl chloride

InChI

InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

QUABXVPAILNJRV-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)Cl

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride typically involves the chlorination of docosahexaenoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which react with the carboxylic acid group of DHA to form the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The multiple double bonds in the compound make it susceptible to oxidation, leading to the formation of peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the acyl chloride group to an alcohol or other reduced forms.

    Substitution: The acyl chloride group can undergo nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Peroxides and epoxides.

    Reduction: Alcohols and alkanes.

    Substitution: Esters, amides, and thioesters.

Scientific Research Applications

(4Z,7Z,10Z,13Z,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of specialized materials and as an additive in various products.

Mechanism of Action

The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-4,7,10,13,16,19-Docosahexaenoyl Chloride involves its interaction with cellular membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also participates in the formation of signaling molecules that regulate various biological processes, including inflammation and cell growth.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

DHA Derivatives with Ester Functional Groups

Ethyl Docosahexaenoate
  • Structure : Ethyl ester of DHA, retaining the six cis double bonds.
  • Synthesis: Prepared via esterification of DHA with ethanol.
  • Applications : Used in nutritional supplements and metabolic studies due to its stability compared to free DHA .
  • Key Differences :
    • Reactivity : Less reactive than DHA-Cl; unsuitable for further covalent conjugation.
    • Stability : More stable under physiological conditions.
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-22-Fluorodocosahexaenoate
  • Structure : Methyl ester with a fluorine substituent at position 22.
  • Synthesis : Fluorination of hydroxylated methyl DHA derivatives using TBAF .
  • Applications: Radiolabeled versions (e.g., 22-[18F]fluorodocosahexaenoate) are used in positron emission tomography (PET) imaging .
  • Key Differences: Reactivity: Fluorine substitution enhances metabolic resistance compared to DHA-Cl. Utility: Designed for diagnostic imaging rather than synthetic conjugation .
Quercetin-DHA Esters
  • Structure : DHA conjugated to quercetin via ester bonds.
  • Synthesis : Enzymatic esterification using lipases (e.g., PPL) or chemical coupling agents like DCC .
  • Applications : Antioxidant prodrugs with enhanced bioavailability; studied for anti-inflammatory and anti-cancer effects .
  • Key Differences :
    • Bioactivity : Combines DHA’s anti-inflammatory properties with quercetin’s antioxidant effects.
    • Stability : Hydrolysis-resistant compared to DHA-Cl, enabling sustained release .

DHA Derivatives with Amide Functional Groups

Edasalonexent (CAT-1004)
  • Structure : Amide-linked conjugate of DHA and salicylic acid via an ethylenediamine linker.
  • Synthesis : Uses DHA-Cl or activated DHA derivatives for amide bond formation.
  • Applications : Orally administered NF-κB inhibitor for treating muscular dystrophy .
  • Key Differences :
    • Reactivity : Amide bonds resist hydrolysis, improving pharmacokinetics compared to DHA-Cl.
    • Mechanism : Dual-action molecule targeting inflammatory pathways .
((4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl)-L-Phenylalanine
  • Structure : DHA conjugated to phenylalanine via an amide bond.
  • Synthesis : Prepared using carbodiimide coupling agents (EDCI/DMAP) .
  • Applications : Hydrolysis-resistant mitochondrial stimulator for metabolic disorders .
  • Key Differences: Target Specificity: Designed to enhance mitochondrial uptake via amino acid transporters. Stability: Superior to DHA-Cl in biological environments .

DHA-Containing Triacylglycerols (TAGs)

  • Structure : Enantiostructured TAGs with DHA at the sn-1 or sn-3 positions.
  • Synthesis : Enzymatic or chemical acylation of glycerol backbones .
  • Applications : Mimic natural lipid structures for improved absorption in nutraceuticals.
  • Key Differences :
    • Complexity : Multi-step synthesis compared to DHA-Cl’s straightforward reactivity.
    • Function : Focused on lipid metabolism and membrane integration rather than covalent drug conjugation .

Comparative Data Table

Compound Functional Group Molecular Weight (Da) Key Applications Stability Reactivity
DHA-Cl Acyl chloride ~358.9 Synthetic intermediate Low High
Ethyl Docosahexaenoate Ester ~356.5 Nutritional supplements High Low
Quercetin-DHA Ester Ester ~696.8 Antioxidant prodrugs Moderate Moderate
Edasalonexent Amide ~524.7 NF-κB inhibition High Low
DHA-Phenylalanine Amide ~498.3 Mitochondrial stimulation High Low
Fluorinated Methyl DHA (13) Ester/fluoride ~376.4 PET imaging probes Moderate Low

Metabolic and Pharmacological Insights

  • Metabolism : DHA derivatives are metabolized via β-oxidation and integrated into phospholipid membranes. Ethyl esters show slower hydrolysis rates than DHA-Cl, affecting bioavailability .
  • Therapeutic Effects : Quercetin-DHA esters reduce oxidative stress in cancer models, while Edasalonexent modulates NF-κB pathways in muscular dystrophy .

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